4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one
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Description
4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C12H10BrClN2O3 and its molecular weight is 345.57 g/mol. The purity is usually 95%.
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Biological Activity
4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone family, characterized by its unique structural features. Its molecular formula is C12H10BrClN2O3 with a molecular weight of 345.57 g/mol. This article explores its biological activities, including anticancer properties, enzyme inhibition, and potential therapeutic applications.
Structural Features
The compound's structure includes:
- Pyridazine core : A six-membered ring containing two nitrogen atoms.
- Bromine and chlorine substituents : These halogens are known to influence the compound's lipophilicity and biological interactions.
- Dimethoxyphenyl group : This aromatic moiety enhances the compound's reactivity and potential for interaction with biological targets.
Anticancer Activity
Research indicates that pyridazinone derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 10.5 | Induction of apoptosis |
A549 | 8.7 | Cell cycle arrest at G2/M phase |
MCF-7 | 12.0 | Inhibition of tubulin polymerization |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound is relatively potent against these cancer cell lines .
Enzyme Inhibition
Pyridazinones are also known for their ability to inhibit various enzymes involved in cancer progression and other diseases. Preliminary studies on this compound have suggested its potential as an inhibitor of the JNK1 pathway, which is crucial in regulating apoptosis and cellular stress responses .
Case Studies
- Study on Antitumor Effects : A study evaluated the effects of this compound on human lung adenocarcinoma cells (A549). The results indicated that treatment led to significant apoptosis via caspase activation, demonstrating its potential as a therapeutic agent in lung cancer treatment .
- Inhibition of Tumor Growth : Another investigation focused on the compound's ability to inhibit tumor growth in xenograft models. Results showed a marked reduction in tumor size compared to control groups, further supporting its anticancer potential .
Discussion
The structural characteristics of this compound suggest that it may interact favorably with biological targets due to its lipophilicity and electronic properties imparted by the halogens and methoxy groups. The combination of these features likely enhances its binding affinity to proteins involved in cancer progression.
Properties
IUPAC Name |
4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O3/c1-18-8-3-7(4-9(5-8)19-2)16-12(17)10(13)6-11(14)15-16/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSXFYFOQNKFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)C(=CC(=N2)Cl)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180429 |
Source
|
Record name | 3(2H)-Pyridazinone, 4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095779-88-5 |
Source
|
Record name | 3(2H)-Pyridazinone, 4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2095779-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3(2H)-Pyridazinone, 4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.